

Fotretamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fotretamine**
Cat. No.: **B3433534**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin or by its investigational drug code NSC-216135, is a pentaethyleneimine derivative classified as an antineoplastic alkylating agent.^{[1][2]} Its cytotoxic effects are attributed to its ability to cause chromosomal breaks, which also contributes to its immunosuppressive activity.^{[1][2]} This technical guide provides a comprehensive overview of the available information on **Fotretamine**, including its chemical properties, proposed mechanism of action, and a discussion on the current landscape of its research and development. Due to the limited publicly available data, this document also highlights the significant information gaps regarding its discovery, detailed experimental protocols, and clinical evaluation.

Introduction

Fotretamine is a compound with the chemical formula C₁₄H₂₈N₉OP₃ and a molecular weight of 431.35 g/mol.^[2] It is identified by the CAS Registry Number 37132-72-2.^[2] The IUPAC name for **Fotretamine** is 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triposphacyclohexa-1,3,5-trien-2-yl]morpholine.^[2]

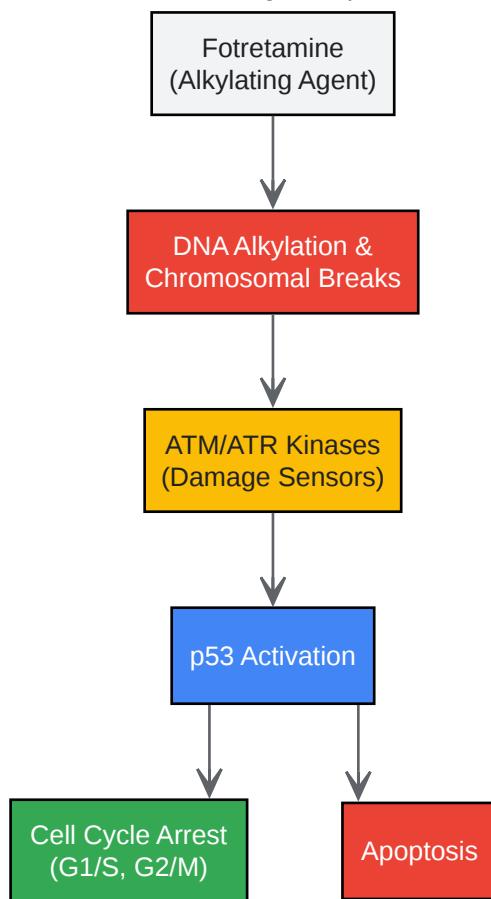
Table 1: Chemical and Physical Properties of **Fotretamine**

Property	Value	Source
Molecular Formula	C14H28N9OP3	PubChem[2]
Molecular Weight	431.35 g/mol	PubChem[2]
CAS Registry Number	37132-72-2	PubChem[2]
IUPAC Name	4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ ⁵ ,4λ ⁵ ,6λ ⁵ -triphosphacyclohexa-1,3,5-trien-2-yl]morpholine	PubChem[2]
Synonyms	Fotrin, Photrin, NSC-216135, Fotretamina	PubChem[2]

Discovery and Development

Detailed information regarding the discovery and development of **Fotretamine** is scarce in publicly accessible scientific literature. The compound is described as a "Russian drug," suggesting its origins may be within the pharmaceutical research and development programs of the former Soviet Union. This may contribute to the limited availability of information in international, English-language databases. Further investigation into historical and regional scientific archives may be necessary to uncover the timeline of its synthesis, initial screening, and early development.

Mechanism of Action


Fotretamine is categorized as an alkylating agent.[1][2] The general mechanism of action for this class of drugs involves the transfer of alkyl groups to various cellular macromolecules, most importantly DNA. This process can lead to the formation of covalent bonds, resulting in DNA damage, cross-linking of DNA strands, and interference with DNA replication and transcription. Ultimately, this damage can trigger apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.

Fotretamine, as a pentaethyleneimine derivative, contains multiple reactive aziridinyl (ethyleneimine) groups. These strained three-membered rings are susceptible to nucleophilic attack, allowing the molecule to act as a polyfunctional alkylating agent.

The proposed mechanism of action for **Fotretamine** is its ability to induce chromosomal breaks.^{[1][2]} This clastogenic activity is a direct consequence of its DNA-alkylating properties.

Below is a generalized signaling pathway for DNA damage-induced apoptosis, which is the likely downstream effect of **Fotretamine**'s action.

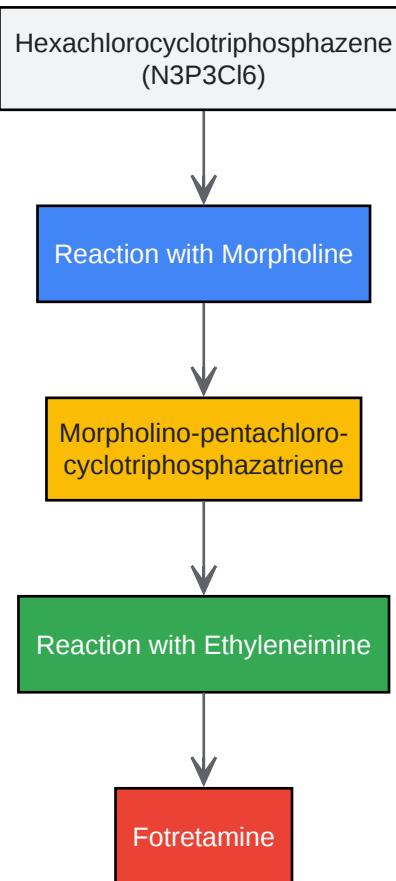
Generalized DNA Damage Response Pathway

[Click to download full resolution via product page](#)

A generalized pathway of DNA damage-induced apoptosis initiated by an alkylating agent.

Preclinical and Clinical Data

A comprehensive search of prominent scientific and clinical trial databases did not yield specific preclinical or clinical study reports for **Fotretamine** or its synonyms. Quantitative data regarding its efficacy (e.g., IC₅₀ values in various cell lines), pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and safety (e.g., LD₅₀, adverse event profiles in animal models or humans) are not available in the reviewed literature.


The absence of such data prevents the creation of summary tables and detailed experimental protocols as requested. It is possible that such studies were conducted but not published in readily accessible international journals.

Synthesis

Information regarding the specific synthetic route for **Fotretamine** is not detailed in the available literature. However, based on its chemical structure, a potential synthetic pathway could involve the reaction of a morpholino-substituted cyclotriphosphazatriene precursor with an excess of ethyleneimine. The synthesis of related aziridinyl-cyclotriphosphazene compounds often involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene core.

A hypothetical, high-level workflow for the synthesis is presented below.

Hypothetical Synthesis Workflow for Fotretamine

[Click to download full resolution via product page](#)

A high-level hypothetical workflow for the synthesis of **Fotretamine**.

Conclusion and Future Directions

Fotretamine is an alkylating agent with a chemical structure that suggests potential for antineoplastic activity. However, there is a significant lack of publicly available data to support a thorough technical evaluation. The information gap spans its discovery, development, detailed mechanism of action, and, most critically, preclinical and clinical data.

For researchers and drug development professionals, **Fotretamine** represents a compound with a known general mechanism of action but an unknown and unverified therapeutic

potential. Future research efforts would need to start from a foundational level, including:

- Rediscovery and Synthesis: Development and validation of a reliable synthetic route.
- In Vitro Characterization: Comprehensive screening against a panel of cancer cell lines to determine its potency and spectrum of activity.
- Mechanism of Action Studies: Detailed investigation into its effects on DNA, cell cycle, and apoptotic pathways.
- Preclinical In Vivo Studies: Evaluation of its efficacy, pharmacokinetics, and toxicology in animal models.

Without such fundamental data, the potential of **Fotretamine** as a therapeutic agent remains speculative. The information presented in this guide is based on the limited data available and should be considered a starting point for any future investigation into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. qeios.com [qeios.com]
- 2. Fotretamine | C14H28N9OP3 | CID 65800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fotretamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3433534#what-is-fotretamine-and-its-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com